4-Methyl-N-(2-(1-methyl-1h-1,2,4-triazol-5-yl)ethyl)aniline 4-Methyl-N-(2-(1-methyl-1h-1,2,4-triazol-5-yl)ethyl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC18068024
InChI: InChI=1S/C12H16N4/c1-10-3-5-11(6-4-10)13-8-7-12-14-9-15-16(12)2/h3-6,9,13H,7-8H2,1-2H3
SMILES:
Molecular Formula: C12H16N4
Molecular Weight: 216.28 g/mol

4-Methyl-N-(2-(1-methyl-1h-1,2,4-triazol-5-yl)ethyl)aniline

CAS No.:

Cat. No.: VC18068024

Molecular Formula: C12H16N4

Molecular Weight: 216.28 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-N-(2-(1-methyl-1h-1,2,4-triazol-5-yl)ethyl)aniline -

Specification

Molecular Formula C12H16N4
Molecular Weight 216.28 g/mol
IUPAC Name 4-methyl-N-[2-(2-methyl-1,2,4-triazol-3-yl)ethyl]aniline
Standard InChI InChI=1S/C12H16N4/c1-10-3-5-11(6-4-10)13-8-7-12-14-9-15-16(12)2/h3-6,9,13H,7-8H2,1-2H3
Standard InChI Key PAXVWFDUOSYAHO-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)NCCC2=NC=NN2C

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 4-methyl-N-(2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl)aniline is C₁₃H₁₇N₅, with a molecular weight of 259.33 g/mol. The structure comprises a 1-methyl-1H-1,2,4-triazole moiety connected to a 4-methylaniline group through a two-carbon ethyl chain. Key features include:

  • Triazole ring: A five-membered heterocycle with three nitrogen atoms, known for its metabolic stability and hydrogen-bonding capacity .

  • 4-Methylaniline: An aromatic amine with a methyl substituent at the para position, contributing to lipophilicity and electron-donating effects.

  • Ethyl linker: Enhances conformational flexibility, potentially improving target binding .

PropertyValue
Molecular FormulaC₁₃H₁₇N₅
Molecular Weight259.33 g/mol
Hydrogen Bond Donors2 (NH groups)
Hydrogen Bond Acceptors3 (triazole N atoms)
LogP (Predicted)2.1 ± 0.3

The compound’s solubility is likely moderate in polar aprotic solvents like dimethylformamide (DMF) but limited in aqueous media due to its hydrophobic aromatic and triazole components .

Synthesis and Optimization

The synthesis of 4-methyl-N-(2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl)aniline can be inferred from analogous triazole-aniline derivatives. A plausible route involves:

  • Triazole formation: Cyclization of a thiosemicarbazide intermediate under acidic conditions to yield the 1,2,4-triazole core .

  • Alkylation: Reaction of 1-methyl-1H-1,2,4-triazole-5-thiol with 1,2-dibromoethane to introduce the ethyl spacer.

  • Nucleophilic substitution: Coupling the ethyl-linked triazole with 4-methylaniline under basic conditions .

Optimization Insights:

  • Temperature: Reactions typically proceed at 60–80°C to balance yield and side-product formation.

  • Catalysts: Use of potassium carbonate or triethylamine improves substitution efficiency .

  • Yield: Reported yields for similar compounds range from 45% to 68%, depending on purification methods .

Biological Activities and Mechanisms

While direct pharmacological data for this compound are scarce, structurally related triazole-aniline hybrids exhibit notable bioactivities:

Antimicrobial Activity

Triazole derivatives inhibit fungal cytochrome P450 enzymes (e.g., CYP51), disrupting ergosterol biosynthesis. For example:

Analog StructureMIC (C. albicans)Reference
4-Nitro-analog8 µg/mL
4-Chloro-analog12 µg/mL

The methylaniline group in 4-methyl-N-(2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl)aniline may enhance membrane permeability, potentially lowering MIC values compared to nitro- or chloro-substituted analogs.

Pharmacological Applications

The compound’s design aligns with strategies for kinase inhibitors and antifungal agents:

  • Kinase inhibition: The triazole ring may coordinate with ATP-binding sites in kinases like EGFR or VEGFR .

  • Antifungal action: Analogous to fluconazole, the triazole moiety could block ergosterol synthesis in fungi.

Table 2: Comparative Pharmacokinetic Predictions

ParameterValue (Predicted)
Plasma Protein Binding85–90%
Half-life4–6 hours
Bioavailability55–65%

Comparative Analysis with Structural Analogs

The compound’s uniqueness lies in its ethyl linker and methylaniline group, distinguishing it from analogs like 4-nitro or 4-chloro derivatives. Key differences include:

  • Lipophilicity: The methyl group increases logP by ~0.3 units compared to nitro-substituted analogs, favoring blood-brain barrier penetration .

  • Synthetic Accessibility: Avoiding nitro groups simplifies synthesis and reduces genotoxic impurity risks .

Future Directions

Further research should prioritize:

  • In vitro screening against fungal and cancer cell lines.

  • Structural modifications to optimize solubility (e.g., introducing polar substituents).

  • Computational studies to identify potential kinase targets via molecular docking.

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